molecular formula C24H27N7O2 B11230556 2-(4-{4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

2-(4-{4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

Cat. No.: B11230556
M. Wt: 445.5 g/mol
InChI Key: HLKDICSJYNAEHH-UHFFFAOYSA-N
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Description

2-(4-{4-[(3-Methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused heterocyclic core with multiple functional modifications. The core structure includes:

  • A 1-phenyl group at position 1 of the pyrazolo[3,4-d]pyrimidine scaffold, enhancing steric bulk and aromatic interactions .
  • A piperazine-ethanol moiety at position 6, contributing to solubility and pharmacokinetic properties through its polar terminal hydroxyl group .

This compound is synthesized via nucleophilic substitution or condensation reactions, typically involving reflux in ethanol with catalysts like FeCl3-SiO2 or acids .

Properties

Molecular Formula

C24H27N7O2

Molecular Weight

445.5 g/mol

IUPAC Name

2-[4-[4-(3-methoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C24H27N7O2/c1-33-20-9-5-6-18(16-20)26-22-21-17-25-31(19-7-3-2-4-8-19)23(21)28-24(27-22)30-12-10-29(11-13-30)14-15-32/h2-9,16-17,32H,10-15H2,1H3,(H,26,27,28)

InChI Key

HLKDICSJYNAEHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-[(3-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL typically involves multiple steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with piperazine.

    Attachment of the ethan-1-ol group: This final step involves the reaction of the intermediate with an appropriate reagent to introduce the ethan-1-ol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-{4-[(3-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound's structure allows it to interact with various molecular targets involved in cancer progression. For instance, studies have shown that similar compounds can inhibit protein kinases, which play crucial roles in cancer cell proliferation and survival.

A notable study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives could effectively inhibit the activity of certain kinases associated with tumor growth, suggesting that the compound may also exhibit similar properties .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. By modulating these pathways, the compound could serve as a therapeutic agent for inflammatory diseases .

Case Study 1: Anticancer Activity Evaluation

In a recent study published in Pharmaceuticals, researchers evaluated the anticancer activity of several pyrazolo[3,4-d]pyrimidine derivatives. The study used cell lines representing different cancer types and assessed cell viability post-treatment with varying concentrations of the compounds. Results indicated significant cytotoxic effects on specific cancer cell lines, highlighting the potential application of this class of compounds in cancer therapy .

Case Study 2: Anti-inflammatory Mechanism Investigation

Another research effort focused on understanding the anti-inflammatory mechanisms of pyrazolo[3,4-d]pyrimidine derivatives. Using animal models of inflammation, researchers administered these compounds and measured inflammatory markers in serum samples. The findings suggested that these compounds could reduce inflammation significantly by inhibiting COX activity .

Mechanism of Action

The mechanism of action of 2-(4-{4-[(3-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate signaling pathways by binding to these targets and altering their activity. For example, it can activate or inhibit kinase enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Table 1: Structural Features of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name / ID Position 4 Substituent Position 6 Substituent Position 1 Substituent Key Functional Groups
Target Compound 3-Methoxyphenylamino Piperazine-ethanol Phenyl Ethanol, piperazine, methoxy
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]... 3-Chloro-4-methoxyphenylamino 4-Benzylpiperazinyl Methyl Chloro, benzylpiperazine
2-(Methyl(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol p-Tolylamino Methylaminoethanol Phenyl Methyl, p-tolyl
3-Phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine Thieno[2,3-d]pyrimidinyl N/A Phenyl Thienopyrimidine
4-Methyl-1,3,6-triphenylpyrazolo[3,4-b]pyridine Phenyl (pyrazolo[3,4-b] core) Phenyl Methyl Triphenyl

Key Observations :

  • Position 4: The target compound’s 3-methoxyphenylamino group distinguishes it from analogs with chloro-methoxyphenylamino (e.g., ) or thienopyrimidine moieties (e.g., ). The meta-methoxy substitution may optimize steric and electronic interactions compared to para-substituted derivatives .
  • Core Variations: Some analogs feature pyrazolo[3,4-b]pyridine () or thieno[2,3-d]pyrimidine () cores, altering π-π stacking and binding affinity.

Key Observations :

  • Solvent Choice: Ethanol is widely used for reflux-based syntheses due to its polarity and boiling point (e.g., ).
  • Catalysts : FeCl3-SiO2 promotes condensation in coumarin derivatives (), while Et3N facilitates nucleophilic substitutions ().

Key Observations :

  • Thienopyrimidine Hybrids: Exhibit broad-spectrum activity, likely due to thieno[2,3-d]pyrimidine’s planar structure enhancing DNA intercalation ().
  • Piperazine Derivatives: Benzylpiperazinyl groups () may improve blood-brain barrier penetration compared to the target compound’s ethanol-piperazine moiety.

Biological Activity

The compound 2-(4-{4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The structure of the compound can be broken down into key components:

  • Pyrazolo[3,4-d]pyrimidine core : Known for its role in various biological activities.
  • Piperazine ring : Often linked to improved pharmacokinetic properties.
  • Methoxyphenyl group : This substituent may enhance binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell proliferation. In a study involving a phenylpyrazolo[3,4-d]pyrimidine derivative, it was reported that the compound exhibited IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, with notable efficacy in inhibiting tumor growth and inducing apoptosis in MCF-7 breast cancer cells .

The proposed mechanism of action for compounds in this class includes:

  • Inhibition of Cyclin Dependent Kinases (CDKs) : These compounds act as potent inhibitors of CDK activity, which is crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Dual EGFR/VGFR2 Inhibition : Certain derivatives have been identified as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2), further contributing to their anticancer effects .

Pharmacological Profile

The pharmacological profile of 2-(4-{4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol suggests multiple therapeutic applications beyond oncology:

Activity TypeDescription
AnticancerInhibits tumor growth and induces apoptosis in various cancer cell lines.
Anti-inflammatoryPotential to reduce inflammation markers in preclinical models.
AntimicrobialExhibits activity against a range of pathogens; further studies needed.

Case Studies

  • MCF-7 Cell Line Study : A derivative was tested against MCF-7 cells and demonstrated significant inhibition of cell migration and induction of DNA fragmentation .
  • In Vivo Studies : Animal models treated with similar pyrazolo[3,4-d]pyrimidine compounds showed reduced tumor size and improved survival rates compared to controls .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-{4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and ring closure. For pyrazolo[3,4-d]pyrimidine derivatives, a common approach is:

Core Formation : Condensation of aminopyrazole with substituted pyrimidine precursors under reflux in solvents like acetonitrile or dichloromethane (DCM) .

Piperazine Introduction : Reacting the pyrazolo-pyrimidine core with piperazine derivatives via nucleophilic aromatic substitution (e.g., using K₂CO₃ as a base in DCM) .

Ethanolamine Functionalization : Alkylation of the piperazine nitrogen with 2-chloroethanol under controlled pH and temperature to avoid side reactions .

  • Key Optimization Factors :
  • Temperature: Elevated temperatures (80–100°C) improve coupling efficiency but may degrade sensitive substituents.
  • Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Catalysts: Pd-based catalysts (e.g., Suzuki coupling) for aryl-aryl bond formation, though residual metal removal is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and piperazine/ethanolamine protons (δ 2.5–4.0 ppm). Methoxy groups appear as singlets near δ 3.8 ppm .
  • IR Spectroscopy : Confirm secondary amine (N-H stretch ~3300 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functionalities .
  • HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to assess purity (>95%) and detect degradation products .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, though crystallization may require slow evaporation in ethanol/water mixtures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 3-methoxyphenyl and piperazine-ethanol moieties on biological activity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents systematically:
  • Replace 3-methoxyphenyl with halogenated or electron-withdrawing groups (e.g., 3-fluorophenyl) to assess electronic effects .
  • Substitute ethanol with other alkyl alcohols (e.g., propanol) to study hydrophilicity .
  • Biological Assays :
  • Enzyme Inhibition : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors) to evaluate GPCR interactions .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and identify key residues (e.g., π-π stacking with aromatic residues) .

Q. What strategies mitigate instability of the ethanolamine moiety under physiological conditions?

  • Methodological Answer :
  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. Ethanolamine is prone to oxidation at pH >7, requiring antioxidants (e.g., ascorbic acid) .
  • Prodrug Design : Mask the hydroxyl group as an ester (e.g., acetyl or phosphate prodrugs) to enhance metabolic stability .
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (trehalose/mannitol) to prevent hydrolysis .

Q. How can in vivo pharmacokinetic (PK) parameters be optimized for this compound?

  • Methodological Answer :
  • Bioavailability Enhancement :
  • Formulation : Use nanoemulsions or liposomes to improve solubility (logP ~2.5–3.5) .
  • CYP450 Metabolism Screening : Liver microsome assays to identify major metabolites (e.g., O-demethylation of the methoxyphenyl group) .
  • Toxicology Profiling :
  • Ames Test : Assess mutagenicity with TA98 and TA100 strains .
  • hERG Assay : Patch-clamp studies to evaluate cardiac toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.